3-(1H-indazol-3-yl)propanoic acid
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Overview
Description
3-(1H-indazol-3-yl)propanoic acid is a heterocyclic compound that features an indazole ring attached to a propanoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be followed by the reaction with a suitable propanoic acid derivative to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for 3-(1H-indazol-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts and solvent-free conditions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
3-(1H-indazol-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-propanoic acid: Similar structure but with an indole ring instead of an indazole ring.
1H-Imidazole-4-propanoic acid: Contains an imidazole ring instead of an indazole ring.
Uniqueness
3-(1H-indazol-3-yl)propanoic acid is unique due to the presence of the indazole ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
AHZCKNOSACXUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCC(=O)O |
Origin of Product |
United States |
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